Cas no 1451391-49-3 (3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid)

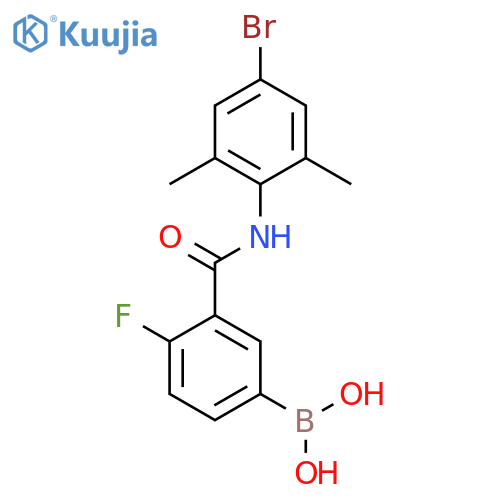

1451391-49-3 structure

商品名:3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid

CAS番号:1451391-49-3

MF:C15H14BBrFNO3

メガワット:365.989966869354

MDL:MFCD11856002

CID:4733036

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid

- (3-((4-Bromo-2,6-dimethylphenyl)carbamoyl)-4-fluorophenyl)boronic acid

- C15H14BBrFNO3

- BC001869

- Z1375

-

- MDL: MFCD11856002

- インチ: 1S/C15H14BBrFNO3/c1-8-5-11(17)6-9(2)14(8)19-15(20)12-7-10(16(21)22)3-4-13(12)18/h3-7,21-22H,1-2H3,(H,19,20)

- InChIKey: ASIMBKCICLAHPI-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C)C(=C(C)C=1)NC(C1C(=CC=C(B(O)O)C=1)F)=O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 389

- トポロジー分子極性表面積: 69.6

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B701183-50mg |

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic Acid |

1451391-49-3 | 50mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B701183-100mg |

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic Acid |

1451391-49-3 | 100mg |

$ 65.00 | 2022-06-06 | ||

| Matrix Scientific | 201628-1g |

[3-[(4-Bromo-2,6-dimethylphenyl)carbamoyl]-4-fluorophenyl]boronic acid |

1451391-49-3 | 1g |

$597.00 | 2023-09-10 | ||

| Ambeed | A797270-5g |

(3-((4-Bromo-2,6-dimethylphenyl)carbamoyl)-4-fluorophenyl)boronic acid |

1451391-49-3 | 98+% | 5g |

$359.0 | 2024-04-23 | |

| Aaron | AR01M8W4-5g |

[3-[(4-Bromo-2,6-dimethyl-phenyl)carbamoyl]-4-fluoro-phenyl]boronicacid |

1451391-49-3 | 95% | 5g |

$436.00 | 2025-02-12 | |

| abcr | AB515391-1g |

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid; . |

1451391-49-3 | 1g |

€155.70 | 2025-03-19 | ||

| abcr | AB515391-5g |

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid; . |

1451391-49-3 | 5g |

€423.20 | 2025-03-19 | ||

| TRC | B701183-500mg |

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic Acid |

1451391-49-3 | 500mg |

$ 160.00 | 2022-06-06 | ||

| abcr | AB515391-10 g |

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid |

1451391-49-3 | 10g |

€743.20 | 2023-04-18 | ||

| abcr | AB515391-10g |

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid; . |

1451391-49-3 | 10g |

€680.70 | 2025-03-19 |

3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid 関連文献

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

1451391-49-3 (3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid) 関連製品

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2279938-29-1(Alkyne-SS-COOH)

- 42464-96-0(NNMTi)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1451391-49-3)3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid

清らかである:99%

はかる:5g

価格 ($):323.0